molecular formula C16H24N6O2 B12698093 1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)- CAS No. 122113-07-9

1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-

Cat. No.: B12698093
CAS No.: 122113-07-9
M. Wt: 332.40 g/mol
InChI Key: LPMXXPGJAYATRD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)- is a complex organic compound with a unique structure that combines elements of piperazine and pyrrolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)- stands out due to its unique combination of piperazine and pyrrolopyrimidine structures, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

122113-07-9

Molecular Formula

C16H24N6O2

Molecular Weight

332.40 g/mol

IUPAC Name

N,N-diethyl-4-(7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C16H24N6O2/c1-4-20(5-2)16(24)22-8-6-21(7-9-22)15-17-11-12-10-13(23)19(3)14(12)18-15/h11H,4-10H2,1-3H3

InChI Key

LPMXXPGJAYATRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C

Origin of Product

United States

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